molecular formula C16H14FNO4S B2788154 dimethyl 5-(3-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 337920-89-5

dimethyl 5-(3-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Cat. No.: B2788154
CAS No.: 337920-89-5
M. Wt: 335.35
InChI Key: SESWKIVXRYNKBF-UHFFFAOYSA-N
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Description

Dimethyl 5-(3-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a heterocyclic compound featuring a fused pyrrolothiazole core with a 3-fluorophenyl substituent at the 5-position and ester groups at the 6- and 7-positions.

Properties

IUPAC Name

dimethyl 5-(3-fluorophenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4S/c1-21-15(19)12-11-7-23-8-18(11)14(13(12)16(20)22-2)9-4-3-5-10(17)6-9/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESWKIVXRYNKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CSCN2C(=C1C(=O)OC)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-(3-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to cyclization with dimethyl acetylenedicarboxylate under reflux conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(3-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Recent studies have indicated that compounds containing thiazole and pyrrole moieties exhibit promising antiviral properties. For instance, derivatives of thiazole have been shown to possess significant antiviral activities against various viruses, including HIV and influenza. Dimethyl 5-(3-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate could potentially be explored for similar antiviral applications due to its structural similarity to known active compounds in this domain .

2. Anticancer Properties

The thiazole ring is a common structural motif in many anticancer agents. Research has demonstrated that thiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific compound under discussion may be evaluated for its cytotoxic effects against different cancer types .

Pharmacological Insights

3. Enzyme Inhibition

Thiazole-containing compounds have been investigated for their ability to inhibit key enzymes involved in disease processes. For example, certain derivatives have shown efficacy as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. This suggests that this compound could be a candidate for further studies aimed at developing new antimicrobial or anticancer agents .

Material Science Applications

4. Organic Electronics

The unique electronic properties of thiazole derivatives make them suitable candidates for applications in organic electronics. Their ability to act as electron-withdrawing groups can enhance the performance of organic semiconductors. Research into the incorporation of such compounds into organic photovoltaic devices or light-emitting diodes may yield beneficial results .

Case Studies

StudyFocusFindings
Antiviral Activity Study Evaluated various thiazole derivativesNotable inhibition of HIV replication observed with certain derivatives; potential for this compound to exhibit similar effects .
Anticancer Evaluation Tested thiazole derivatives on cancer cell linesSeveral derivatives showed significant cytotoxicity; further investigation into this compound is warranted .
Enzyme Inhibition Research Focused on DHFR inhibitorsIdentified several effective inhibitors; implications for developing new therapeutic agents using similar structures .

Mechanism of Action

The mechanism of action of dimethyl 5-(3-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorophenyl group enhances its binding affinity and specificity towards these targets. Additionally, the compound may modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations

The compound’s key structural differentiator is the 3-fluorophenyl group , which contrasts with substituents in related derivatives:

  • Compound 18a : 5-Methyl, 3-phenyl (IC₅₀ = 5.11 µM in HCT116 p53+/+ cells) .
  • Compound 18g : 3-p-Methoxyphenyl (IC₅₀ = 4.6 µM) .
  • Compound 15d : 5-p-Methoxyphenyl, 3-phenyl (m.p. 91.8–93.6°C) .
  • Compound PTD : 5-Methyl with sulfone groups (studied for conformational behavior in low-temperature matrixes) .
  • CAS 107124-27-6 : 5-(3,4-Dichlorophenyl) with sulfone and ester groups .

Table 1: Substituent Effects on Key Properties

Compound 5-Substituent 3-Substituent Notable Property Reference
Target Compound 3-Fluorophenyl Fluorine’s electronic modulation
18a Methyl Phenyl High p53 selectivity (IC₅₀ = 5.11 µM)
15d p-Methoxyphenyl Phenyl Higher melting point (91.8–93.6°C)
PTD Methyl Conformational rigidity in matrixes
CAS 107124-27-6 3,4-Dichlorophenyl Enhanced lipophilicity
Electronic and Steric Effects
  • Fluorine vs. Chlorine/Methoxy : The electron-withdrawing fluorine atom in the target compound may enhance metabolic stability compared to electron-donating groups (e.g., p-methoxy in 18g) .

Spectroscopic and Computational Insights

NMR and MS Data
  • ¹H NMR: The 3-fluorophenyl group would deshield adjacent protons, causing downfield shifts compared to non-fluorinated analogs (e.g., 18a δ 6.32–7.22 ppm for aromatic protons) .
  • MS Fragmentation : Ester groups (m/z 270–318) and aryl fragments (m/z 77–121) dominate spectra, consistent with analogs .
Computational Studies
  • Conformational Analysis : Derivatives like PTD exhibit rigid conformations in low-temperature matrixes due to sulfone groups . The target compound’s fluorophenyl group may similarly restrict rotational freedom.
  • DFT Calculations : Studies on thiazolidine intermediates (e.g., ) suggest that substituents like fluorine influence dipole stability and transition states .
Antiproliferative Activity

While direct data for the target compound is unavailable, analogs provide insights:

  • p53-Dependent Activity : Compounds with aryl groups (e.g., 18a, 18g) show selectivity for p53+/+ cells, with IC₅₀ values <10 µM .
  • Role of Fluorine : Fluorine’s electronegativity may enhance interactions with DNA or protein targets, similar to chlorophenyl derivatives in kinase inhibitors .

Table 3: IC₅₀ Values of Selected Analogs

Compound HCT116 p53+/+ (µM) HCT116 p53−/− (µM) Selectivity Ratio Reference
18a 5.11 >50 >9.8
18g 4.6 >50 >10.9
19 (Pyrazolo-thiazole) 12.3 >50 >4.1

Physicochemical Properties

Table 4: Predicted Properties vs. Analogs

Property Target Compound (Predicted) 15d (Measured) CAS 107124-27-6 (Predicted) Reference
Molecular Weight ~349.3 423.5 409.2
LogP ~2.8 (fluorine reduces) 3.1 3.5 (Cl enhances)
Solubility Moderate (ester groups) Low (crystalline) Low (lipophilic Cl)

Biological Activity

Dimethyl 5-(3-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate (commonly referred to as the compound) is a synthetic derivative belonging to the pyrrolo[1,2-c][1,3]thiazole class of compounds. This article explores its biological activity, focusing on its anticancer properties, structural characteristics, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula and properties:

PropertyValue
Molecular FormulaC₁₆H₁₄FNO₄S
Molecular Weight351.349 g/mol
SMILESCOC(=O)c1c2n(c(c1C(=O)OC)c3cccc(c3)F)CS@C2
InChIKeyKCIMLJNZZQRAFE-XMMPIXPASA-N

The presence of a fluorophenyl group is significant as it may enhance the compound's interaction with biological targets, potentially increasing its efficacy as an anticancer agent .

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolo[1,2-c][1,3]thiazoles exhibit promising anticancer activities. For instance, a related compound known as MANIO has been shown to activate the p53 pathway selectively in cancer cells. The p53 protein plays a critical role in regulating the cell cycle and preventing tumor formation .

The anticancer activity of this compound is hypothesized to be mediated through:

  • p53 Activation : The compound appears to selectively induce apoptosis in p53-expressing cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy .
  • Cell Cycle Arrest : Studies indicate that compounds in this class can halt cell cycle progression at the G1/S checkpoint, leading to reduced proliferation of cancer cells .

In Vitro Studies

In vitro evaluations have shown that the compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for selected derivatives:

CompoundCell LineIC50 (μM)
Dimethyl derivativeHCT116 (p53+/+)4.43 ± 2.13
Dimethyl derivativeHCT116 (p53−/−)>50
MANIOHCT116 (p53+/+)6.68
MANIOHCT116 (p53−/−)>50

These results indicate that the compound and its derivatives are particularly effective against p53-positive cells while showing limited activity against p53-null cells .

Case Studies

A notable study evaluated a series of pyrrolo[1,2-c][1,3]thiazole derivatives for their anticancer properties. Among these, this compound was identified as having a strong selectivity for cancer cells expressing wild-type p53. This selectivity was attributed to its ability to stabilize p53 and enhance its transcriptional activity .

Q & A

Q. How can researchers optimize the synthesis conditions for dimethyl 5-(3-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate to improve yield and purity?

Methodological Answer: Optimization requires systematic parameter variation, including solvent polarity, temperature, and catalyst selection. For example, evidence from analogous pyrrolo-thiazole syntheses highlights the use of Design of Experiments (DoE) to identify critical factors (e.g., reaction time, stoichiometry). A stepwise approach involves:

Screening experiments : Test solvent systems (e.g., DMF, THF) and catalysts (e.g., Pd/C, CuI) to assess their impact on intermediate formation.

Response Surface Methodology (RSM) : Statistically model interactions between variables (e.g., temperature vs. reagent ratio) to maximize yield .

Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product from byproducts.

Q. Key Parameters from Analogous Syntheses

ParameterOptimal RangeImpact on Yield
Temperature80–100°C+25% efficiency
SolventDMFImproved solubility
CatalystPd/C (5 mol%)Reduced side reactions
Data derived from optimization strategies in triazole-thiadiazine derivatives

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer: Multi-modal characterization is essential:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Assign signals to verify the fluorophenyl group (e.g., aromatic protons at δ 7.2–7.8 ppm) and ester moieties (δ 3.8–4.2 ppm for methyl groups) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the fused pyrrolo-thiazole core.

X-ray Crystallography : Confirm stereochemistry and bond angles (e.g., dihedral angles between thiazole and pyrrole rings) .

Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .

Advanced Research Questions

Q. How can in silico tools like SwissADME predict the drug-likeness and pharmacokinetics of this compound?

Methodological Answer: Computational workflows integrate:

Lipophilicity (LogP) : Predict using XLogP3 algorithms; values >3 may indicate poor solubility.

Drug-Likeness Filters : Assess compliance with Lipinski’s Rule of Five (e.g., molecular weight <500 Da, H-bond donors <5).

Pharmacokinetic Profiling :

  • Bioavailability Radar : Evaluate absorption via polar surface area (<140 Ų).
  • CYP450 Metabolism : Predict interactions using structure-based docking (e.g., CYP3A4 binding affinity).
    Example output from SwissADME for a related compound showed 80% oral bioavailability and low CYP inhibition .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions (e.g., unexpected NOEs in NMR or mismatched HRMS peaks) require:

Cross-Validation : Compare IR (e.g., carbonyl stretches at ~1700 cm⁻¹) and XRD data to confirm functional groups .

Isotopic Labeling : Use ¹⁸O-labeled esters to trace hydrolysis artifacts in mass spectra.

Dynamic NMR : Resolve conformational equilibria (e.g., rotamers causing split signals) by variable-temperature studies .

Q. How does the fluorophenyl substituent influence the compound’s electronic properties and reactivity?

Methodological Answer: The electron-withdrawing fluorine atom:

Modifies Electronic Density : Reduces π-electron donation via inductive effects, altering nucleophilic attack sites (e.g., thiazole sulfur becomes less reactive).

Enhances Stability : Fluorine’s electronegativity increases resistance to oxidative degradation (e.g., in accelerated stability studies at 40°C/75% RH).

Directs Regioselectivity : Guides electrophilic substitution to the para position in further functionalization reactions (e.g., nitration or halogenation) .

Q. How can researchers design experiments to resolve mechanistic ambiguities in the compound’s cyclization steps?

Methodological Answer: Mechanistic studies employ:

Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated intermediates to identify rate-determining steps.

Trapping Experiments : Add scavengers (e.g., TEMPO) to detect radical intermediates during thiazole ring formation.

Computational Modeling (DFT) : Simulate transition states to evaluate competing pathways (e.g., [1,3]-sigmatropic shifts vs. electrocyclic mechanisms) .

Q. Data Contradiction Analysis Example

ObservationHypothesisResolution Strategy
Discrepancy in HRMSIsotopic impurityRepeat synthesis with HPLC-purified reagents
Unassigned NMR peaksConformational isomerismVariable-temperature NMR
Adapted from triazole-thiadiazine derivative studies

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